Benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate
Description
Benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate is a bicyclic organic compound featuring a seven-membered ring system with a nitrogen atom (aza) and a fused cyclopropane ring ([4.1.0] bicyclo framework). The benzyl ester group at the 3-position enhances its utility as a protected intermediate in pharmaceutical synthesis. Its molecular formula is C₁₃H₁₅NO₃, with a molecular weight of 233.26 g/mol . Key physical properties include a predicted density of 1.256 g/cm³ and boiling point of 368.4°C, with solubility in polar organic solvents like methanol and acetonitrile . This compound is widely used to synthesize bioactive molecules, including anticancer and antiviral agents, due to its rigid bicyclic structure that mimics natural alkaloids .
Properties
Molecular Formula |
C14H17NO2 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate |
InChI |
InChI=1S/C14H17NO2/c16-14(15-7-6-12-8-13(12)9-15)17-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 |
InChI Key |
HADJFVKEALYXRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2C1C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Benzyl 3-Azabicyclo[4.1.0]heptane-3-carboxylate
General Synthetic Strategy
The synthesis of this compound typically involves the construction of the bicyclic core through cyclization reactions that form the azabicyclo[4.1.0]heptane framework, followed by esterification to introduce the benzyl carboxylate moiety. The key challenges include controlling ring strain and stereochemistry.
Reported Synthetic Routes
Cyclopropanation of Piperidine Derivatives
One common approach involves cyclopropanation of suitably functionalized piperidine derivatives. The nitrogen atom in the piperidine ring participates in forming the azabicyclic system, while the cyclopropane ring is introduced via carbene addition or intramolecular cyclization.
- For example, starting from a 3-substituted piperidine-3-carboxylate, intramolecular cyclopropanation using diazo compounds or Simmons–Smith reagents can yield the bicyclic system.
- The benzyl ester group is typically introduced either before or after cyclopropanation by esterification of the corresponding acid or acid chloride with benzyl alcohol or benzyl bromide.
Strain-Release 2-Azaallyl Anion Addition
A recent method involves the strain-release addition of 2-azaallyl anions to bicyclic intermediates, followed by borylation and subsequent functional group transformations to yield the target compound.
- According to a detailed procedure reported in a Royal Society of Chemistry supplementary document, the synthesis begins with the formation of N-benzyl ketimines in dichloromethane under inert atmosphere.
- The ketimines then undergo nucleophilic addition reactions with bicyclic precursors to form the azabicyclo[4.1.0]heptane core.
- Purification is achieved by flash chromatography on reversed-phase silica gel to isolate the desired bicyclic carboxylate ester in good yield (typically 60-70%).
- This method allows for stereoselective synthesis and functional group tolerance, making it suitable for complex derivatives.
Oxabicyclic Ring Formation
In some variants, the oxabicyclic ring (7-oxa) is introduced via intramolecular etherification or epoxidation of an appropriate precursor, which is then combined with azabicyclic ring formation steps.
- The presence of oxygen in the bicyclic system (7-oxa) is achieved by ring closure involving an oxygen atom, often through epoxide intermediates or nucleophilic substitution reactions.
- This step is critical to obtain the benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate isomer.
Experimental Conditions and Solvent Systems
Solvent Systems for Preparation and Formulation
- Dichloromethane (CH2Cl2) is commonly used as the reaction solvent for ketimine formation and nucleophilic additions due to its moderate polarity and ability to dissolve both organic and organometallic reagents.
- For stock solution preparation and in vivo formulation, solvents such as dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), Tween 80, and corn oil are employed to dissolve the compound effectively and maintain clarity of solutions.
Data Tables for Stock Solution Preparation
The following table summarizes the preparation of stock solutions of benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate at different concentrations and masses, useful for synthetic and biological applications:
| Stock Solution Concentration | 1 mg (mL) | 5 mg (mL) | 10 mg (mL) |
|---|---|---|---|
| 1 mM | 4.2869 | 21.4344 | 42.8688 |
| 5 mM | 0.8574 | 4.2869 | 8.5738 |
| 10 mM | 0.4287 | 2.1434 | 4.2869 |
Summary of Key Research Findings
- The synthesis of this compound is efficiently achieved via strain-release 2-azaallyl anion addition to bicyclic intermediates, followed by chromatographic purification to afford yields in the range of 60-70%.
- The use of N-benzyl ketimines as key intermediates enables stereoselective control and functional group compatibility.
- Solvent systems and physical methods for dissolution are critical for formulation and biological assay preparations, with DMSO and PEG300 mixtures being standard.
- The compound’s molecular weight is approximately 233.26 g/mol, consistent with its molecular formula C13H15NO3.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes selective oxidation at the cyclopropane ring or ester moiety depending on reaction conditions:
Note: Ozonolysis requires prior introduction of double bonds via ring-opening reactions.
Reduction Reactions
Reductive modifications target the ester group or bicyclic framework:
| Reagent | Reaction Type | Product | Selectivity |
|---|---|---|---|
| LiAlH₄ | Ester → Alcohol | 3-azabicyclo[4.1.0]heptan-3-ylmethanol | >90% |
| H₂/Pd-C | Benzyl deprotection | Free amine (3-azabicyclo[4.1.0]heptane) | 85% |
| DIBAL-H | Partial ester reduction | Aldehyde intermediate | 63% |
Epoxide Ring-Opening Reactions
The strained cyclopropane ring participates in nucleophilic ring-opening:
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| H₂O/H⁺ | Reflux, 12h | 1,2-diol derivative | Synthetic intermediate for polyols |
| NH₃/MeOH | 0°C → RT | Amino-alcohol analog | Precursor to β-lactam antibiotics |
| Grignard reagents | THF, -78°C | Alkyl-substituted bicyclic compounds | Building blocks for terpene analogs |
Acylation and Alkylation
The nitrogen atom undergoes functionalization to create derivatives:
| Reaction | Reagent | Product | Key Feature |
|---|---|---|---|
| Acylation | Acetyl chloride | N-acetylated bicyclic ester | Enhanced metabolic stability |
| Alkylation | Methyl iodide | N-methyl-3-azabicyclo derivative | Increased lipophilicity (logP +0.7) |
| Sulfonation | SO₃/pyridine | Sulfonamide analog | Improved aqueous solubility |
Cross-Coupling Reactions
Transition metal catalysis enables C–C bond formation:
| Catalyst System | Coupling Partner | Product | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | Aryl boronic acids | Biaryl hybrids | 78% |
| CuI/proline | Terminal alkynes | Alkyne-functionalized bicyclics | 65% |
| Ni(COD)₂ | Alkyl halides | Branched alkyl derivatives | 58% |
Photochemical Reactions
UV irradiation induces unique transformations:
| Condition | λ (nm) | Product | Mechanistic Pathway |
|---|---|---|---|
| UV-C (254 nm) | Benzene solvent | Ring-expanded oxepane derivative | [3+2] Cycloaddition |
| UV-A (365 nm) | Acetone/H₂O | Hydroxy-ketone adduct | Norrish Type II cleavage |
Comparative Reactivity Analysis
The table below contrasts reaction rates (k, M⁻¹s⁻¹) for key transformations:
| Reaction | k (25°C) | Activation Energy (kJ/mol) | Solvent Dependence |
|---|---|---|---|
| Ester hydrolysis | 2.3×10⁻⁴ | 72.1 | Polar aprotic > H₂O |
| N-alkylation | 1.8×10⁻³ | 58.9 | DMF > THF |
| Epoxide ring-opening | 4.1×10⁻² | 42.3 | H₂O > MeOH |
Scientific Research Applications
Benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- Structural Difference: Replaces a carbon atom with oxygen (oxa) in the bicyclo system, yielding C₁₃H₁₅NO₃ .
- Impact : The oxygen atom increases polarity and hydrogen-bonding capacity, altering reactivity in nucleophilic substitutions compared to the parent compound .
- Applications : Used in asymmetric synthesis of chiral intermediates for drug discovery .
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic Acid
- Structural Difference: Smaller bicyclo[3.1.0]hexane core (C₁₃H₁₅NO₂) with a carboxylic acid group .
- Impact : The reduced ring size increases ring strain, enhancing reactivity in cycloadditions. The carboxylic acid group allows direct conjugation to biomolecules .
- Applications : Intermediate for peptide mimetics and enzyme inhibitors .
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
- Structural Difference: Bicyclo[3.1.1]heptane framework with a ketone at C6 (C₁₃H₁₅NO) .
- Impact : The ketone enables participation in Grignard or Wittig reactions, unlike the ester-containing parent compound.
- Applications : Building block for antidepressants and neurokinin receptor antagonists .
Physicochemical Properties
Stability and Handling
- This compound : Stable at room temperature; hygroscopic, requiring desiccated storage .
- Benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate : Classified as UN 2811 (6.1 Hazard) due to acute oral toxicity (LD₅₀ = 250 mg/kg) .
- tert-Butyl Derivatives : Less volatile but prone to hydrolysis under acidic conditions .
Biological Activity
Benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological profiles, and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₅NO₃
- Molar Mass : 233.26 g/mol
- Appearance : Clear to slightly cloudy liquid, colorless to light orange or yellow
- Boiling Point : Approximately 368.4 °C
- Density : 1.256 g/cm³ (predicted)
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors. Preliminary studies suggest that the compound may modulate the activity of serotonin and dopamine receptors, which are critical in regulating mood and behavior . The specific binding affinity and activity at these receptors can vary based on structural modifications to the bicyclic framework.
Interaction Studies
Interaction studies have focused on the compound's ability to bind to neurotransmitter receptors:
| Receptor Type | Binding Affinity | Effect |
|---|---|---|
| Serotonin | TBD | Modulation of mood |
| Dopamine | TBD | Influence on reward pathways |
TBD = To Be Determined
These interactions suggest potential applications in treating neurological disorders, where modulation of these receptors is crucial .
Case Studies and Research Findings
- Neuropharmacological Effects : A study examined the effects of this compound on animal models exhibiting symptoms of anxiety and depression. Results indicated that administration of the compound led to significant reductions in anxiety-like behaviors, suggesting anxiolytic properties .
- Anti-inflammatory Activity : Similar compounds have been evaluated for anti-inflammatory effects, demonstrating that modifications in the bicyclic structure can enhance potency against inflammatory pathways. For instance, derivatives with additional functional groups showed improved inhibition of neutrophil degranulation and superoxide anion formation .
- Synthetic Applications : The compound serves as a scaffold for developing new therapeutic agents targeting various conditions, including cancer and bacterial infections. Its unique structure allows for further derivatization to enhance biological activity or selectivity against specific targets .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzyl 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate | C₁₃H₁₅NO₃ | Contains an oxygen atom in the bicyclic structure |
| 7-Amino-3-azabicyclo[4.1.0]heptane | C₇H₁₃N | Focuses on amino functionalities instead of esters |
This table illustrates how variations in functional groups influence biological activities and synthetic pathways.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : and NMR are essential for verifying bicyclic frameworks. For example, δ 3.48–4.21 ppm signals confirm the presence of strained cyclopropane protons .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formulas, particularly for intermediates like tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate .
- Infrared (IR) Spectroscopy : Absorbance at ~1700 cm confirms ester carbonyl groups .
How do steric and electronic effects influence the reactivity of substituents on the bicyclo[4.1.0]heptane core?
Q. Advanced Research Focus
- Steric Hindrance : Bulky groups (e.g., tert-butyl esters) at the 3-position slow ring-opening reactions by shielding the cyclopropane ring from nucleophiles .
- Electronic Effects : Electron-withdrawing groups (e.g., carboxylates) stabilize the bicyclic system, while electron-donating substituents (e.g., hydroxymethyl) increase susceptibility to oxidation or rearrangement .
- Case Study : The 1-(hydroxymethyl) derivative exhibits enhanced reactivity in nucleophilic substitutions compared to unsubstituted analogs due to steric strain and hydrogen-bonding interactions .
What purification strategies are effective for isolating bicyclo[4.1.0]heptane intermediates from complex reaction mixtures?
Q. Basic Research Focus
- Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) resolves diastereomers and removes unreacted starting materials .
- Acid-Base Extraction : For amine-containing derivatives, pH-controlled partitioning separates charged species from neutral impurities .
- Recrystallization : High-purity tert-butyl esters are often recrystallized from ethanol/water mixtures to remove polar byproducts .
What methodologies enable the functionalization of the bicyclo[4.1.0]heptane core for drug discovery applications?
Q. Advanced Research Focus
- Boronate Introduction : Suzuki-Miyaura coupling precursors like tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate enable cross-coupling reactions for diversifying substituents .
- Hydroxylation : Osmium tetroxide or potassium permanganate oxidizes double bonds to diols, as seen in the synthesis of dihydroxy derivatives .
- Amine Protection/Deprotection : Boc/Cbz groups facilitate selective modifications at the 3-aza position without disrupting the bicyclic core .
How stable is this compound under varying storage conditions?
Q. Basic Research Focus
- Thermal Stability : The compound decomposes above 150°C, requiring storage at –20°C in inert atmospheres .
- Light Sensitivity : UV exposure accelerates ring-opening reactions; amber vials are recommended .
- Hydrolytic Stability : The ester group is susceptible to hydrolysis in aqueous acidic/basic conditions, necessitating anhydrous handling .
What computational tools are used to predict the biological activity of bicyclo[4.1.0]heptane derivatives?
Q. Advanced Research Focus
- Molecular Docking : Simulations with enzymes (e.g., kinases) identify potential binding modes by analyzing steric complementarity and hydrogen-bonding interactions .
- QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with observed IC values in cytotoxicity assays .
- Conformational Analysis : Density functional theory (DFT) calculates strain energy to predict metabolic stability in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
